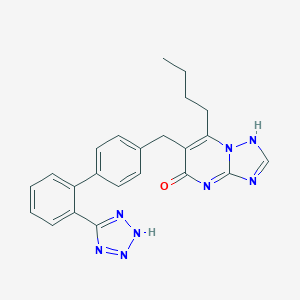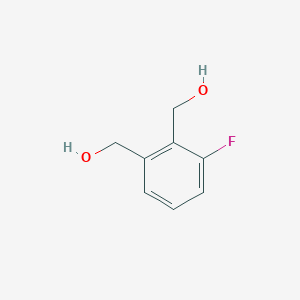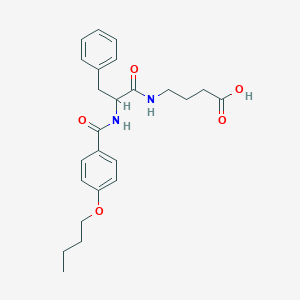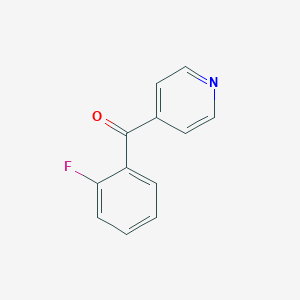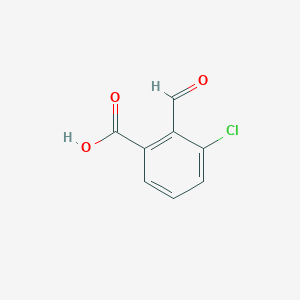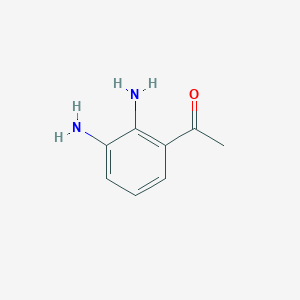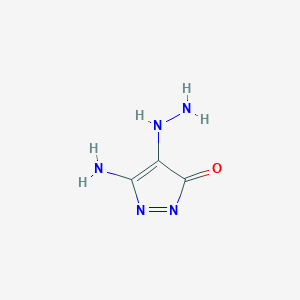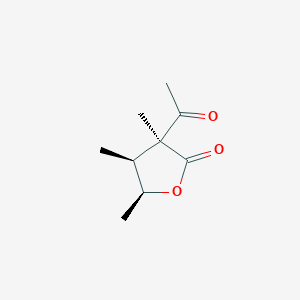![molecular formula C12H21NO B068196 Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI) CAS No. 189273-19-6](/img/structure/B68196.png)
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI) is a cyclic alcohol compound that has been widely used in scientific research. This compound has been found to have several unique properties that make it an important tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of Cyclopentanol is not fully understood. However, it has been found to interact with GPCRs, including dopamine D1 receptors, and inhibit their activity. This inhibition leads to downstream effects on various signaling pathways, which can be studied to understand the physiological and biochemical effects of GPCRs.
Biochemical and Physiological Effects:
Cyclopentanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of dopamine D1 receptors, which are involved in the regulation of various physiological processes, including movement, reward, and motivation. Cyclopentanol has also been found to inhibit the activity of other GPCRs, including adrenergic receptors, which are involved in the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentanol has several advantages as a tool for studying GPCRs. It is a potent antagonist of dopamine D1 receptors, making it a useful tool for studying the physiological and biochemical effects of this receptor. Cyclopentanol is also relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, Cyclopentanol has several limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, it may have off-target effects on other GPCRs, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of Cyclopentanol in scientific research. One direction is the study of its effects on other GPCRs, including adrenergic receptors. Another direction is the development of more potent and selective antagonists of GPCRs, which can be used to study their physiological and biochemical effects. Additionally, the use of Cyclopentanol in combination with other tools, such as optogenetics and calcium imaging, can provide a more comprehensive understanding of the signaling pathways involved in GPCR-mediated processes.
Méthodes De Synthèse
Cyclopentanol can be synthesized through several methods, including the reduction of cyclopentanone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of cyclopentanone with hydrogen gas in the presence of a catalyst such as palladium on carbon. These methods have been optimized to produce high yields of Cyclopentanol with high purity.
Applications De Recherche Scientifique
Cyclopentanol has been used in scientific research as a tool for studying various biological processes. One of the most common applications of Cyclopentanol is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in signal transduction. Cyclopentanol has been found to be a potent antagonist of the dopamine D1 receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor.
Propriétés
Numéro CAS |
189273-19-6 |
|---|---|
Nom du produit |
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI) |
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.3 g/mol |
Nom IUPAC |
1-[(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11+/m1/s1 |
Clé InChI |
YHGFTJWGGDCEHX-MXWKQRLJSA-N |
SMILES isomérique |
C1CCC(C1)([C@@H]2C[C@H]3CCC[C@H]3N2)O |
SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
SMILES canonique |
C1CCC(C1)(C2CC3CCCC3N2)O |
Synonymes |
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



